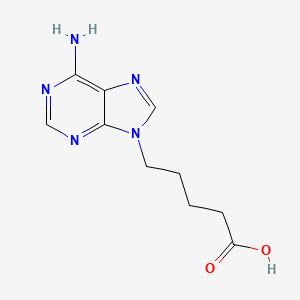

5-(6-amino-9H-purin-9-yl)pentanoic acid

Descripción general

Descripción

5-(6-amino-9H-purin-9-yl)pentanoic acid is a chemical compound with the molecular formula C10H13N5O2 and a molecular weight of 235.24 g/mol . It is also known by the synonym 9H-purine-9-pentanoic acid .

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 18 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H13N5O2 and a molecular weight of 235.2425 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

- Aminoacyl tRNA synthetases (aaRSs) play a crucial role in protein biosynthesis by generating activated amino acids. This compound acts as a high-affinity inhibitor of specific aaRS activity . Researchers explore its potential as an anticancer or antiviral agent due to its impact on protein translation.

- Novel aminoacyl sulfamides, including this compound, hold promise in drug development. Their stable structural mimicry of aaAMPs (aminoacyl adenylates) makes them attractive candidates for therapeutic applications .

- Researchers have used derivatives of this compound to study DNA oxidation products. Its ultrasensitive detection by gas chromatography-tandem mass spectrometry contributes to understanding oxidative damage and assessing the role of antioxidants .

- The synthesis of aminoacyl adenylate derivatives often involves replacing the high-energy mixed anhydride acylphosphate bond with more stable bioisosteres. Aminoacyl sulfamides, including this compound, serve as valuable building blocks in these synthetic strategies .

- The compound 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone, a derivative of this compound, has been studied. Researchers explored different bases, reaction times, and temperatures to improve its yield .

- The compound (6-Amino-9H-purin-9-yl)methanol is another derivative. It serves as a chemical intermediate in various synthetic pathways .

Aminoacyl tRNA Synthetase Inhibition

Drug Development

DNA Oxidation Studies

Chemical Synthesis Strategies

Chemical Reactions and Yield Optimization

Chemical Intermediates

Mecanismo De Acción

Target of Action

The primary target of 5-(6-amino-9H-purin-9-yl)pentanoic acid is the adenylate cyclase 5 . Adenylate cyclase is an enzyme involved in cyclic AMP (cAMP) production, a crucial second messenger in cellular processes.

Mode of Action

5-(6-amino-9H-purin-9-yl)pentanoic acid interacts with adenylate cyclase 5, inhibiting its activity . This inhibition results in a decrease in cAMP production, leading to changes in downstream signaling pathways.

Pharmacokinetics

Its molecular weight (23524 g/mol) and LogP value (1.24460) suggest that it may have reasonable bioavailability

Propiedades

IUPAC Name |

5-(6-aminopurin-9-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)4-2-1-3-7(16)17/h5-6H,1-4H2,(H,16,17)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJJCCCOQLLMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291467 | |

| Record name | NSC75749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90973-36-7 | |

| Record name | NSC75749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC75749 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B3058596.png)

![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)

![2-[(2-Naphthylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B3058612.png)